
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate: is an organic compound with the molecular formula C14H18O3 It is a derivative of benzoic acid and oxetane, characterized by the presence of an ethenyl group attached to the benzene ring and an ethyloxetanyl group attached to the benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate typically involves the esterification of 4-ethenylbenzoic acid with (3-ethyloxetan-3-yl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated benzoate derivatives.
Substitution: Nitro or halogenated benzoate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving esterases and oxidases.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. Its reactivity makes it suitable for creating materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.
Comparación Con Compuestos Similares
- (3-Methyloxetan-3-yl)methyl 4-ethenylbenzoate
- (3-Butyloxetan-3-yl)methyl 4-ethenylbenzoate
- (3-Phenyloxetan-3-yl)methyl 4-ethenylbenzoate
Comparison: Compared to its analogs, (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate exhibits unique reactivity due to the presence of the ethyl group on the oxetane ring. This structural feature influences its chemical behavior, making it more suitable for specific applications in synthesis and material science. The compound’s balance of hydrophobic and hydrophilic properties also enhances its versatility in various research and industrial contexts.
Propiedades
Número CAS |
831223-16-6 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
(3-ethyloxetan-3-yl)methyl 4-ethenylbenzoate |
InChI |
InChI=1S/C15H18O3/c1-3-12-5-7-13(8-6-12)14(16)18-11-15(4-2)9-17-10-15/h3,5-8H,1,4,9-11H2,2H3 |
Clave InChI |
BYQRUMGPGGTSCU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COC(=O)C2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
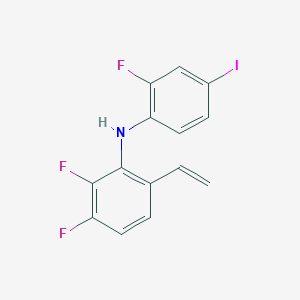
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
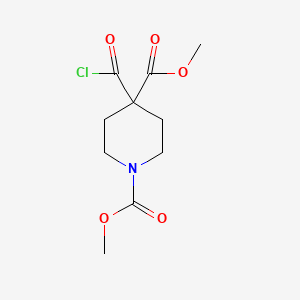

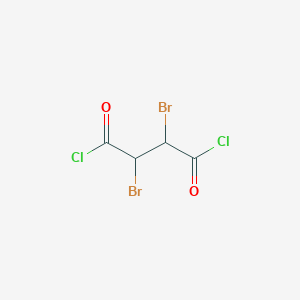
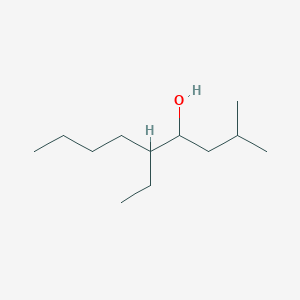

![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
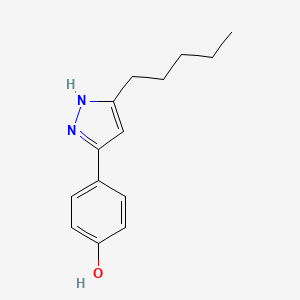
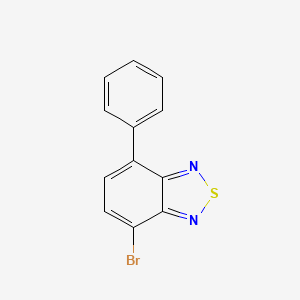
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
